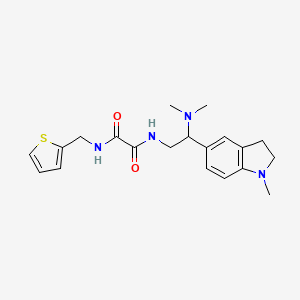

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2S/c1-23(2)18(14-6-7-17-15(11-14)8-9-24(17)3)13-22-20(26)19(25)21-12-16-5-4-10-27-16/h4-7,10-11,18H,8-9,12-13H2,1-3H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWHYOAGRSQPQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CS3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound characterized by its complex molecular structure, which includes an oxalamide functional group and a dimethylamino group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and cancer biology.

Molecular Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 394.52 g/mol. The structure features significant functional groups that contribute to its biological activity, including:

- Dimethylamino group : Known for its role in enhancing solubility and biological interaction.

- Indoline moiety : Implicated in various pharmacological activities, including effects on neurotransmitter systems.

- Oxalamide linkage : Associated with diverse biological activities, including anti-cancer properties.

Biological Activities

Research indicates that compounds with oxalamide structures exhibit a range of biological activities, such as:

- Neuropharmacological Effects : The compound is suggested to interact with neurokinin receptors, which are involved in pain modulation and mood regulation. This makes it a potential candidate for treating conditions like depression and anxiety.

- Anticancer Properties : Preliminary studies indicate that similar compounds may exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could also have potential in oncology.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neuropharmacological | Potential interaction with neurokinin receptors | |

| Anticancer | Cytotoxic effects on cancer cell lines |

Synthesis and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

-

Formation of the Indoline Intermediate :

- Reduction of indole derivatives using reducing agents such as sodium borohydride.

-

Alkylation with Dimethylamino Group :

- Alkylation under basic conditions to introduce the dimethylamino group.

-

Final Oxalamide Formation :

- Coupling reactions to form the final oxalamide structure.

Scientific Research Applications

Anticancer Properties

Research indicates that oxalamide derivatives, including this compound, exhibit significant anticancer activity. The mechanisms through which these compounds exert their effects include:

-

Induction of Apoptosis : Studies have shown that similar compounds can trigger intrinsic apoptotic pathways in cancer cells. For instance, in vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability in various cancer cell lines.

Cell Line IC50 (µM) Reference MCF-7 (breast cancer) 30 HeLa (cervical cancer) 25

Antimicrobial Activity

The presence of the thiophene ring enhances the compound's antimicrobial properties. Research has shown that compounds with similar structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 50 µg/mL to 200 µg/mL against various bacterial strains, indicating potential as an antimicrobial agent.

Study on Anticancer Effects

A notable study evaluated the anticancer potential of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as a therapeutic agent in cancer treatment.

Study on Antimicrobial Properties

In another study focusing on antimicrobial activity, the compound was tested against various bacterial strains. The findings revealed effective inhibition of bacterial growth, supporting its use as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide?

- Methodology : Use a two-step approach:

Condensation : React 1-methylindolin-5-amine with dimethylaminoacetaldehyde under acidic conditions (e.g., acetic acid, reflux for 3–5 h) to form the intermediate ethylenediamine derivative .

Oxalamide coupling : Treat the intermediate with thiophen-2-ylmethyl isocyanate or thiourea derivatives in glacial acetic acid under reflux, monitoring progress via TLC .

- Yield optimization : Adjust stoichiometry (1.1:1 molar ratio for aldehyde/amine), use sodium acetate as a base, and recrystallize from DMF/acetic acid mixtures to improve purity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- 1H-NMR : Identify key protons:

- Thiophene aromatic protons (δ 6.8–7.4 ppm).

- Indoline methyl group (singlet at ~δ 3.0 ppm).

- Oxalamide NH protons (broad peaks at δ 8.5–10.0 ppm) .

- Mass spectrometry (MS) : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of dimethylamino or thiophene groups) .

- Elemental analysis : Validate C, H, N, and S content to ±0.3% deviation .

Q. How should researchers screen this compound for preliminary biological activity?

- In vitro assays :

- Antimicrobial : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi.

- Anticancer : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Targeted assays : Evaluate interactions with receptors (e.g., GPCRs) using radioligand binding studies, given the dimethylamino group’s potential for receptor binding .

Advanced Research Questions

Q. What mechanistic insights explain the role of the thiophen-2-ylmethyl group in modulating biological activity?

- Electronic effects : The sulfur atom in thiophene enhances electron delocalization, potentially improving binding to hydrophobic pockets in enzymes/receptors .

- Steric considerations : Substituent positioning (e.g., 2-yl vs. 3-yl) alters steric hindrance; molecular docking simulations can predict optimal orientation .

- Comparative studies : Replace thiophene with furan or phenyl groups to assess activity differences, as seen in analogous oxalamides .

Q. How can density functional theory (DFT) calculations aid in predicting reactivity or stability?

- Geometry optimization : Use B3LYP/SDD to model bond angles (e.g., C1-C2-C3 = 121.4°, N7-C8-O10 = 112.6°) and identify reactive sites .

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic behavior. For example, a small gap (~3 eV) suggests redox activity .

- Solvent effects : Simulate acetic acid environments to match synthesis conditions and validate reaction pathways .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Dynamic effects : Investigate tautomerism or rotameric equilibria (e.g., oxalamide NH rotation) via variable-temperature NMR .

- Impurity analysis : Use HPLC-MS to detect byproducts (e.g., unreacted intermediates or oxidation products) .

- Crystallography : Obtain single-crystal X-ray data to resolve ambiguities in stereochemistry or conformation .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

- Substituent variation : Synthesize analogs with:

- Different heterocycles (e.g., pyridine instead of thiophene) .

- Varied alkyl groups on the indoline nitrogen (e.g., ethyl vs. methyl) .

- Pharmacophore mapping : Use 3D-QSAR models to correlate substituent electronic parameters (σ, π) with bioactivity data .

- Proteomics : Perform pull-down assays with biotinylated derivatives to identify protein targets .

Methodological Notes

- Safety : Follow protocols for handling oxalamides (e.g., PPE, fume hood use) due to potential irritancy (see SDS for N1,N2-Di(pyridin-2-yl)oxalamide) .

- Data reproducibility : Standardize reaction conditions (solvent purity, temperature control) and report yields as mean ± SD from ≥3 trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.